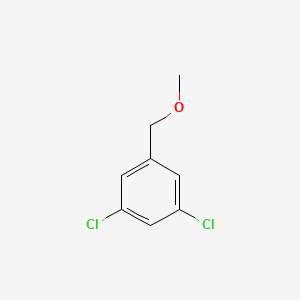![molecular formula C17H19NO B6322493 [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% CAS No. 888070-03-9](/img/structure/B6322493.png)
[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% (4-DIPM) is an organic compound in the isoquinoline family. It is a white crystalline solid with a melting point of 124-126°C and a boiling point of 175-177°C. 4-DIPM is a versatile compound that can be used as a building block for a variety of synthetic organic reactions. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of isoquinoline derivatives and other heterocyclic compounds.
Scientific Research Applications
[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of isoquinoline derivatives and other heterocyclic compounds. Additionally, [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% has been used in the synthesis of a wide range of biologically active compounds, including anti-inflammatory agents, antimicrobial agents, and anti-tumor agents.
Mechanism of Action
The mechanism of action of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% is not well understood. However, it is believed to act as a catalyst for the formation of a variety of organic compounds. It has been shown to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, as well as the formation of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% are not well understood. It is believed to act as a catalyst for the formation of a variety of organic compounds, and thus may have an effect on the metabolism of these compounds. However, more research is needed to determine the exact effects of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it can be used as a catalyst for the formation of carbon-carbon and carbon-heteroatom bonds, as well as the formation of heterocyclic compounds. The main limitation of using [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% in laboratory experiments is its potential toxicity. It should be handled with caution and protective equipment should be worn when handling the compound.
Future Directions
Future research should focus on further investigating the biochemical and physiological effects of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%, as well as its potential toxicity. Additionally, further research should be conducted on the synthesis of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%, as well as its use as a catalyst for the formation of a variety of organic compounds. Finally, further research should be conducted on the use of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Synthesis Methods
[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95% can be synthesized from 4-bromo-3,4-dihydro-1H-isoquinoline-2-ylmethyl)-phenyl]-methanol (4-Br-DIPM) using a two-step reaction. The first step involves the reduction of 4-Br-DIPM with sodium borohydride in aqueous solution, followed by a reaction with aqueous sodium hydroxide to generate [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%. This method is simple and efficient, and provides good yields of [4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%.
properties
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-13-15-7-5-14(6-8-15)11-18-10-9-16-3-1-2-4-17(16)12-18/h1-8,19H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWDGAIGMXDOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dihydro-1h-isoquinolin-2-ylmethyl)-phenyl]-methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)



![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)

